molecular formula C17H15NOS B14770536 (3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone

(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone

Cat. No.: B14770536
M. Wt: 281.4 g/mol
InChI Key: YQOQDTRLTBCDCN-UHFFFAOYSA-N
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Description

(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with additional methyl and phenylmethanone substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea intermediates. These intermediates undergo cyclization to form the benzothiazine ring. The reaction conditions often include the use of concentrated sulfuric acid or other strong acids to promote ring closure .

Industrial Production Methods

Industrial production of benzothiazine derivatives, including this compound, involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as active pharmaceutical ingredients .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,7-Dimethyl-4H-1,4-benzothiazin-2-yl)phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

(3,7-dimethyl-4H-1,4-benzothiazin-2-yl)-phenylmethanone

InChI

InChI=1S/C17H15NOS/c1-11-8-9-14-15(10-11)20-17(12(2)18-14)16(19)13-6-4-3-5-7-13/h3-10,18H,1-2H3

InChI Key

YQOQDTRLTBCDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(S2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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